4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine chemical structure analysis
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine chemical structure analysis
Topic: 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine Chemical Structure Analysis Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
[1][2][3][4]
Executive Summary
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (CAS: 1771023-89-2) is a specialized sulfonamide intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors (e.g., Axl receptor tyrosine kinase) and G-protein coupled receptor (GPCR) modulators (e.g., 5-HT6 antagonists).[1][2]
This guide provides a rigorous structural analysis and characterization protocol for this compound. Unlike generic sulfonamides, the presence of the thiomorpholine ring (containing a sulfide linkage) and the 2-fluoro-4-bromo substitution pattern on the phenyl ring introduces unique spectroscopic signatures and chemical reactivities that must be validated during synthesis.
Key Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1771023-89-2 |
| Molecular Formula | C₁₀H₁₁BrFNO₂S₂ |
| Molecular Weight | 340.23 g/mol |
| Monoisotopic Mass | 338.94 (⁷⁹Br), 340.94 (⁸¹Br) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| LogP (Predicted) | ~2.6 – 2.9 |
Structural Dissection & Synthetic Logic
The synthesis of this molecule follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the secondary amine of the thiomorpholine attacks the electrophilic sulfur of the sulfonyl chloride.
Synthetic Causality
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Regioselectivity: The reaction is highly selective for the nitrogen of the thiomorpholine due to the higher nucleophilicity of the amine compared to the sulfide sulfur under basic conditions.
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Base Selection: A non-nucleophilic base (e.g., DIPEA or K₂CO₃) is critical to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride starting material.
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Solvent Choice: DCM or THF is preferred to solubilize the sulfonyl chloride while maintaining a heterogeneous system if using inorganic bases (K₂CO₃).
Experimental Protocol: Synthesis Workflow
Reagents:
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4-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 216159-03-4) [1.0 eq][3][4]
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Thiomorpholine [1.1 eq]
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Triethylamine (Et₃N) [1.5 eq]
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Dichloromethane (DCM) [0.2 M concentration]
Procedure:
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Setup: Purge a round-bottom flask with N₂. Dissolve 4-Bromo-2-fluorobenzenesulfonyl chloride in anhydrous DCM. Cool to 0°C.
-
Addition: Add Et₃N followed by the dropwise addition of thiomorpholine. The exotherm must be controlled to prevent sulfonamide hydrolysis.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.
Figure 1: Synthetic pathway demonstrating the nucleophilic substitution mechanism.
Spectroscopic Characterization (The Core)
This section details the self-validating analytical signatures required to confirm the structure.
A. Mass Spectrometry (MS)
The presence of Bromine and two Sulfur atoms creates a distinct isotope pattern.
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Primary Ion: [M+H]⁺ at m/z 340 and 342.
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Isotope Pattern:
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Br Signature: The ⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio. You must observe two major peaks of nearly equal intensity separated by 2 mass units.
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S Signature: The presence of two sulfur atoms (³²S and ³⁴S) contributes to the M+2 peak intensity, slightly elevating the 342 peak relative to a pure Br pattern.
-
B. Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum is the definitive tool for structural confirmation.
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (H-6) | 7.60 – 7.75 | Triplet / dd | 1H | Deshielded by SO₂; coupled to F (ortho) and H-5 (meta). |
| Ar-H (H-3) | 7.40 – 7.50 | dd | 1H | Ortho to F; distinct J_HF coupling (~9-10 Hz). |
| Ar-H (H-5) | 7.30 – 7.40 | dd | 1H | Meta to SO₂, Ortho to Br. |
| N-CH₂ | 3.30 – 3.45 | Multiplet | 4H | Deshielded by the electron-withdrawing sulfonamide group. |
| S-CH₂ | 2.60 – 2.75 | Multiplet | 4H | Typical sulfide region; less shielded than N-CH₂. |
¹⁹F NMR
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Signal: Single peak around -105 to -110 ppm .
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Validation: Absence of this peak indicates hydrolysis of the sulfonyl chloride before coupling or loss of the fluorine (unlikely under these conditions).
C. Infrared Spectroscopy (IR)[7][9]
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Sulfonamide Asymmetric Stretch: 1330 – 1350 cm⁻¹
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Sulfonamide Symmetric Stretch: 1150 – 1170 cm⁻¹
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C-F Stretch: ~1200 – 1250 cm⁻¹
Figure 2: Analytical decision tree for structural validation.
Quality Control & Stability
Impurity Profiling
Common impurities in this synthesis include:
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Sulfonic Acid Derivative: Result of hydrolysis of the starting chloride. Detectable by a broad OH peak in NMR and a mass shift to [M-Thiomorpholine+OH].
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Disulfide Dimer: Oxidation of the thiomorpholine sulfur (rare but possible). Detectable by M+16 (Sulfoxide) or M+32 (Sulfone) in MS.
Handling & Safety[10]
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Corrosivity: The starting sulfonyl chloride is corrosive and a lachrymator.
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Sensitization: Sulfonamides are known sensitizers. Handle with gloves and in a fume hood.
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Storage: Store at 2–8°C under inert atmosphere. The sulfide moiety in the thiomorpholine ring is susceptible to oxidation over time if exposed to air.
References
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Levin, J. I., et al. (2006). "Acetylenic TACE Inhibitors. Part 3: Thiomorpholine Sulfonamide Hydroxamates." Bioorganic & Medicinal Chemistry Letters, 16(6), 1605-1609. Link
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El-Gaby, M. S. A., et al. (2020). "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry." Egyptian Journal of Chemistry, 63(12), 5291-5304. Link
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Sigma-Aldrich. "4-Bromo-2-fluorobenzenesulfonyl chloride Product Analysis." Merck KGaA. Link
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ChemScene. "4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine Product Data." ChemScene LLC. Link
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World Intellectual Property Organization. (2022). "WO2022246179A1 - Axl inhibitor compounds." Patentscope. Link
Sources
- 1. 4-(4-BROMO-2-FLUOROPHENYLSULFONYL)THIOMORPHOLINE [cymitquimica.com]
- 2. 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine , Package: 100mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]
- 3. 631912-19-1 | 3-Bromo-4-fluorobenzenesulphonyl chloride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
